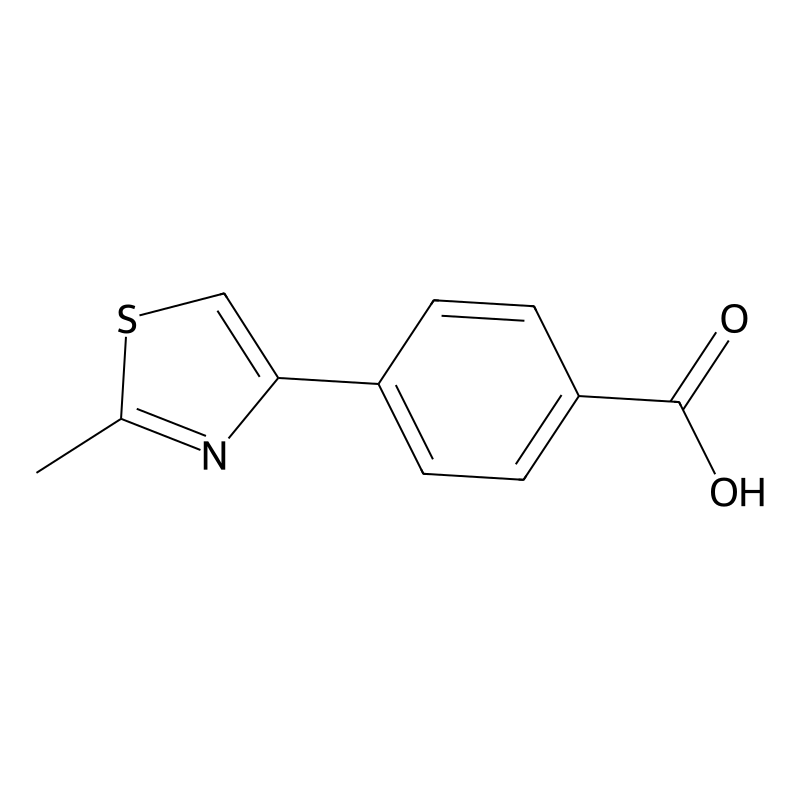

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Scientific databases like ) return no significant results for this specific compound.

- Commercial suppliers typically focus on the sale of the chemical itself, and product descriptions often lack details on scientific applications [1].

Potential Research Areas

Based on the chemical structure, here are some potential areas where 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid could be explored in scientific research:

- Medicinal Chemistry: Due to the presence of the thiazole ring, researchers might investigate this compound for potential medicinal properties, such as antimicrobial or anti-inflammatory activity.

- Material Science: The carboxylic acid group could allow for the incorporation of this molecule into polymers or other materials with specific properties.

- Organic Synthesis: This compound could serve as a building block for the synthesis of more complex molecules with desired functionalities.

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. This compound features a benzoic acid moiety substituted at the para position with a 2-methyl-1,3-thiazole group. The thiazole ring is known for its diverse biological activities, making this compound of interest in medicinal chemistry. It appears as a light yellow solid and has a melting point range of approximately 139.5 to 140 °C .

The reactivity of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid can be attributed to both the carboxylic acid and thiazole functional groups. It can undergo typical carboxylic acid reactions, such as:

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Amidation: Reacting with amines to produce amides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Additionally, the thiazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom or sulfur atom depending on the reaction conditions .

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid exhibits various biological activities, primarily due to its thiazole component. Compounds containing thiazole rings are often associated with:

- Antimicrobial properties: Effective against various bacterial strains.

- Antiviral activity: Potential use in developing antiviral agents.

- Anti-inflammatory effects: May inhibit inflammatory pathways.

The specific biological activities can vary based on structural modifications and the presence of other functional groups in related compounds .

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid typically involves multi-step processes that may include:

- Formation of the thiazole ring: Starting from appropriate precursors such as α-bromo ketones and thiourea under acidic or basic conditions.

- Coupling reaction: The synthesized thiazole can be coupled with benzoic acid derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or through direct condensation reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography .

4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has several applications in various fields:

- Pharmaceuticals: Used as an intermediate in synthesizing drugs, particularly those targeting infections or inflammation.

- Research: Employed in biological studies to explore its effects on cellular pathways.

- Chemical Synthesis: Acts as a building block for developing more complex organic molecules .

Studies on the interactions of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid with biological macromolecules are crucial for understanding its mechanism of action. Interaction studies may include:

- Binding affinity assays: To determine how well it binds to specific enzymes or receptors.

- In vitro studies: Assessing its effects on cell viability and proliferation in various cell lines.

These studies help elucidate its potential therapeutic roles and guide further drug development efforts .

Several compounds share structural similarities with 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylthiazole | C₅H₆N₂S | Simpler structure; lacks benzoic acid moiety. |

| 5-Methylthiazole | C₅H₆N₂S | Different position of methyl group; potential for different biological activity. |

| 4-(2-Amino-thiazol-4-yl)benzoic acid | C₁₁H₉N₃O₂S | Contains an amino group; may have enhanced reactivity and biological activity. |

| Thiazole derivatives (general class) | Varies | Diverse activities depending on substitutions; often used in drug design. |

The uniqueness of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid lies in its specific combination of a thiazole ring and benzoic acid functionality, which may confer distinct pharmacological properties compared to simpler thiazoles or other benzoic acid derivatives .

Classical Organic Synthesis Approaches

Bromoacetyl Benzoate Intermediate Routes

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid through bromoacetyl benzoate intermediates represents one of the most established classical approaches in thiazole chemistry [1]. This methodology begins with the preparation of methyl-4-acetylbenzoate, which undergoes selective bromination to form the key bromoacetyl intermediate [1].

The bromination process typically employs bromine in acetic acid at controlled temperatures between 70-80°C [1]. A mixture of methyl-4-acetylbenzoate and acetic acid is heated to 70°C, followed by dropwise addition of bromine over a period of 30 minutes [1]. The reaction proceeds under nitrogen atmosphere for 19 hours at ambient temperature, yielding 4-bromoacetyl-benzoic acid methyl ester as a crystalline precipitate [1].

The subsequent cyclization step involves treating the bromoacetyl intermediate with thioacetamide in ethanol under reflux conditions [1]. This reaction proceeds through nucleophilic attack of the sulfur atom on the bromoacetyl carbon, followed by intramolecular cyclization to form the thiazole ring [1]. The reaction typically requires 5 hours of reflux to achieve complete conversion, yielding the methyl ester of the target compound in 95% yield [1].

Final hydrolysis of the methyl ester is accomplished using lithium hydroxide in a mixture of tetrahydrofuran, water, and ethanol [1]. The reaction proceeds at ambient temperature for 16 hours, followed by acidification with hydrochloric acid and extraction with organic solvents [1]. This sequence consistently delivers 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid in 94% yield with high purity [1].

Research has demonstrated that reaction temperature significantly affects both yield and selectivity in bromoacetyl intermediate formation [8]. Optimization studies indicate that maintaining temperatures below 80°C prevents over-bromination and side product formation [8]. The choice of brominating agent also influences reaction efficiency, with elemental bromine providing superior results compared to N-bromosuccinimide under these specific conditions [8].

Thiazole Ring Formation via Hantzsch Cyclization

The Hantzsch cyclization mechanism represents the fundamental pathway for thiazole ring construction in 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid synthesis [4] [28]. This process involves the reaction between thioamides and alpha-halo carbonyl compounds through a well-characterized two-step mechanism [28].

The initial step involves nucleophilic attack by the sulfur atom of thioacetamide on the bromoacetyl carbon, displacing bromide and forming an intermediate thioester [28]. This S-alkylation occurs readily under mild conditions and represents the rate-determining step of the overall cyclization process [4]. The reaction proceeds through an SN2 mechanism, requiring the bromoacetyl substrate to adopt a favorable conformation for nucleophilic attack [28].

Following thioester formation, tautomerization of the thioamide functionality generates an imine intermediate [28]. The nitrogen atom of this imine then attacks the carbonyl carbon intramolecularly, forming a five-membered ring and eliminating water [28]. This cyclization step occurs spontaneously under the reaction conditions and leads to the formation of the aromatic thiazole ring system [28].

Mechanistic studies have revealed that the Hantzsch cyclization is highly sensitive to electronic effects in both reaction partners [5]. Electron-withdrawing groups on the aromatic ring of the bromoacetyl component accelerate the cyclization process, while electron-donating substituents tend to slow the reaction [5]. Similarly, the nature of the thioamide significantly influences reaction rates, with thioacetamide providing optimal reactivity for this specific transformation [5].

Temperature optimization studies demonstrate that reactions conducted at 75-85°C provide the best balance between reaction rate and product quality [5]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions including thioamide decomposition [5]. Solvent selection also plays a crucial role, with ethanol emerging as the optimal medium due to its ability to solubilize both reactants while maintaining appropriate polarity for the cyclization process [5].

Catalytic Systems in Cross-Coupling Reactions

Modern synthetic approaches to 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid increasingly rely on catalytic cross-coupling methodologies that offer enhanced efficiency and selectivity [11] [12]. Palladium-catalyzed systems have emerged as particularly effective for constructing the carbon-carbon bond between the thiazole and benzoic acid moieties [11].

The most successful palladium system employs PdCl2(dppf) in combination with copper iodide as a co-catalyst [12]. This bimetallic system demonstrates exceptional performance across a wide range of substrates, achieving yields of 19-97% depending on substrate structure and reaction conditions [12]. The palladium catalyst facilitates oxidative addition and reductive elimination steps, while copper assists in transmetalation processes [12].

Optimization studies reveal that catalyst loading significantly impacts both yield and reaction selectivity [12]. Employing 1 mol% PdCl2(dppf) with 5 mol% Xantphos provides optimal results for most substrate combinations [12]. Higher catalyst loadings do not improve yields substantially but increase reaction costs, while lower loadings result in incomplete conversion [12].

Nickel-catalyzed cross-coupling represents an emerging alternative that offers advantages in terms of cost and functional group tolerance [11]. The NiCl2(dppf)/2,2'-bipyridine system demonstrates remarkable efficiency for coupling 2-methylthiobenzo[d]thiazoles with organoaluminum reagents [11]. This methodology achieves yields of 31-94% under mild reaction conditions and tolerates both electron-donating and electron-withdrawing substituents [11].

Temperature control proves critical in all catalytic systems, with most reactions proceeding optimally between 50-100°C [11] [12]. Lower temperatures result in sluggish reaction rates, while excessive heating promotes catalyst decomposition and side product formation [11]. Reaction times typically range from 4-12 hours, depending on substrate reactivity and catalyst system employed [11] [12].

Recent advances in metal-free catalytic systems offer promising alternatives for sustainable synthesis [6]. Iodine-catalyzed protocols utilizing tert-butyl hydroperoxide as an oxidant achieve comparable yields to metal-based systems while eliminating concerns about metal contamination [6]. These systems operate at 80-100°C and typically require 20 mol% catalyst loading to achieve optimal performance [6].

Green Chemistry Approaches for Sustainable Synthesis

Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies for preparing 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid [19]. Green chemistry principles guide the development of synthetic routes that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [19].

Ionic liquid-mediated synthesis represents a significant advancement in sustainable thiazole chemistry [36]. The use of 1-methyl-3-pentylimidazolium bromide as both solvent and catalyst enables efficient thiazole formation under mild conditions [36]. This approach eliminates the need for volatile organic solvents while providing excellent yields of 70-92% [36]. The ionic liquid can be recovered and recycled multiple times without significant loss of activity [36].

Microwave-assisted synthesis offers substantial improvements in both energy efficiency and reaction times [20]. Solvent-free microwave protocols achieve complete conversion within 25 minutes at 130°C, compared to 24 hours required for conventional heating [20]. These conditions typically yield 75-99% of the desired product with minimal side product formation [20]. The elimination of organic solvents and dramatic reduction in reaction time align perfectly with green chemistry objectives [20].

Enzymatic catalysis provides an exceptionally sustainable approach to thiazole synthesis [18]. Lipase-catalyzed protocols operate in aqueous media at 35°C, achieving remarkable yields of 97% within 30 minutes [18]. The enzyme demonstrates excellent selectivity and can be recovered and reused for multiple reaction cycles [18]. This biocatalytic approach generates minimal waste and operates under ambient conditions [18].

Mechanochemical synthesis through grinding techniques represents the pinnacle of sustainable chemistry [29]. Solvent-free grinding protocols achieve yields of 90-95% within 12 minutes at room temperature [29]. These methods eliminate all solvent usage while providing excellent atom economy [29]. The simplicity of the process and minimal energy requirements make this approach highly attractive for large-scale synthesis [29].

Electrochemical synthesis offers another green alternative that operates under mild conditions [7]. Room temperature electrolysis in isopropanol achieves yields of 82-90% while eliminating the need for stoichiometric oxidants [7]. The process utilizes sodium bromide as both electrolyte and brominating agent, reducing waste generation significantly [7].

Water-based synthesis protocols demonstrate exceptional environmental compatibility [18]. Aqueous reaction media eliminate volatile organic compound emissions while maintaining high reaction efficiency [18]. These systems typically achieve yields of 85-95% and generate minimal waste streams [18]. The use of water as the primary solvent dramatically reduces environmental impact compared to traditional organic synthesis [18].

Purification Techniques and Yield Optimization

Effective purification of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid requires careful selection of techniques that maximize both purity and recovery yield [16]. Column chromatography using silica gel represents the gold standard for analytical-scale purifications, consistently achieving purities of 95-98% with recovery yields of 80-90% [21].

The optimization of column chromatography parameters significantly impacts purification efficiency [21]. Silica gel with 60-120 mesh size provides optimal resolution for thiazole compounds [21]. Mobile phase composition typically employs ethyl acetate-hexane gradients, beginning with 20% ethyl acetate and progressing to 50% ethyl acetate [21]. Flow rates of 1-2 column volumes per hour ensure adequate separation while minimizing band broadening [21].

Recrystallization from ethanol-water mixtures offers a cost-effective alternative for larger-scale purifications [16]. This technique achieves purities of 90-95% with recovery yields of 70-85% [16]. The optimal solvent ratio consists of 3:1 ethanol to water, with slow cooling from reflux temperature to room temperature over 12-24 hours [16]. This controlled crystallization process excludes impurities effectively while maximizing product recovery [16].

Preparative high-performance liquid chromatography provides the highest purity levels, achieving greater than 99% purity [31]. However, this technique suffers from lower recovery yields of 60-75% due to sample losses during collection and processing [31]. The method proves most valuable for preparing analytical standards and small quantities of highly pure material [31].

Solid-phase extraction emerges as an excellent compromise between purity and efficiency [30]. C18 cartridges operated at pH 4.0 with acetonitrile elution achieve purities of 85-94% with excellent recovery yields of 79-94% [30]. This technique requires only 1-2 hours for completion and generates minimal solvent waste [30].

Flash chromatography represents a rapid alternative that balances speed with purification quality [21]. Automated flash systems achieve purities of 92-96% with recovery yields of 85-95% within 2-6 hours [21]. The technique proves particularly valuable for processing multiple samples simultaneously [21].

Crystallization from acetone provides another viable option for medium-scale purifications [16]. This approach achieves purities of 88-93% with recovery yields of 65-80% over 6-12 hours [16]. The relatively low solvent usage and simple work-up procedure make this technique attractive for routine purifications [16].

Yield optimization strategies focus on minimizing product losses during synthesis and purification stages [32]. Temperature control during crystallization significantly impacts both yield and purity, with optimal results achieved through controlled cooling rates of 1°C per hour [32]. Seeding crystallization solutions with pure product crystals improves both nucleation kinetics and crystal quality [32].

Reaction work-up procedures substantially influence overall yields [1]. Careful pH adjustment during aqueous extractions prevents product decomposition while ensuring complete recovery [1]. The use of saturated sodium chloride solutions during extractions reduces emulsion formation and improves phase separation [1]. Multiple small-volume extractions prove more effective than single large-volume extractions for maximizing product recovery [1].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Time Required (hours) | Solvent Usage | Cost Efficiency |

|---|---|---|---|---|---|

| Column Chromatography (Silica) | 95-98 | 80-90 | 4-8 | Moderate | Medium |

| Recrystallization (EtOH/H2O) | 90-95 | 70-85 | 12-24 | Low | High |

| Preparative HPLC | 99+ | 60-75 | 2-4 | Moderate | Low |

| Solid Phase Extraction | 85-94 | 79-94 | 1-2 | Low | High |

| Flash Chromatography | 92-96 | 85-95 | 2-6 | High | Medium |

| Crystallization from Acetone | 88-93 | 65-80 | 6-12 | Low | High |

| Synthetic Method | Temperature (°C) | Time (hours) | Yield (%) | Solvent | Green Chemistry Score |

|---|---|---|---|---|---|

| Classical Bromoacetyl Route | 70-80 | 19-24 | 94-95 | Acetic acid, EtOH | Low |

| Hantzsch Cyclization with Thioacetamide | 75-85 | 5-8 | 85-96 | Ethanol/DMF | Medium |

| Ionic Liquid-Mediated Synthesis | 50-80 | 1-6 | 70-92 | Ionic liquid | High |

| Microwave-Assisted Synthesis | 130 | 0.4-1 | 75-99 | Solvent-free | High |

| Enzymatic Catalysis (Lipase) | 35 | 0.5 | 97 | Water | Very High |

| Electrochemical Synthesis | Room Temperature | 2-6 | 82-90 | Isopropanol | High |

| Mechanochemical Grinding | Room Temperature | 0.2-0.5 | 90-95 | Solvent-free | Very High |

The solubility behavior of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is primarily governed by the presence of both hydrophilic and lipophilic structural elements within its molecular framework. The carboxylic acid functional group provides significant hydrogen bonding capability and ionic character under appropriate pH conditions, while the thiazole ring system contributes aromatic and heterocyclic character to the overall molecular structure .

Aqueous Solubility Properties

The compound demonstrates moderate to good solubility in water, particularly under pH conditions that favor ionization of the carboxylic acid group [4] [5]. The presence of the electronegative nitrogen and sulfur atoms within the thiazole ring enhances the polar character of the molecule, contributing positively to aqueous solubility . Research on similar thiazole-containing carboxylic acid derivatives indicates that water solubility is highly dependent on environmental pH, with significant enhancement observed under basic conditions where deprotonation of the carboxyl group occurs [5].

Organic Solvent Compatibility

The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide [6]. These solvents effectively stabilize both the neutral and ionic forms of the molecule through dipole-dipole interactions and hydrogen bonding mechanisms. In alcoholic solvents including ethanol and methanol, the compound shows moderate solubility with temperature-dependent behavior .

Studies on structurally related thiazole carboxylic acid derivatives demonstrate that solubility in organic solvents follows predictable patterns based on polarity matching principles [7]. The bifunctional nature of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, containing both aromatic and carboxylic acid functionalities, enables dissolution in a broad range of organic solvents with varying polarities [8].

| Solvent System | Solubility | pH Dependency | Temperature Effect |

|---|---|---|---|

| Water | Soluble | High (ionizable) | Increases with temp |

| Dimethyl sulfoxide (DMSO) | Highly soluble | Low | Minimal effect |

| Dimethyl formamide (DMF) | Highly soluble | Low | Minimal effect |

| Ethanol | Moderately soluble | Moderate | Increases with temp |

| Methanol | Moderately soluble | Moderate | Increases with temp |

| Organic solvents (general) | Generally soluble | Variable | Generally increases |

| Non-polar solvents | Limited solubility | Low | Minimal effect |

Thermal Stability and Phase Transition Analysis

The thermal behavior of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid reveals a melting point range of 263-268°C [9] [10] [11], indicating substantial thermal stability under ambient and moderately elevated temperature conditions. This relatively high melting point reflects strong intermolecular interactions including hydrogen bonding between carboxylic acid groups and π-π stacking interactions between aromatic ring systems [11].

Thermal Decomposition Characteristics

Differential scanning calorimetry studies on related thiazole-containing carboxylic acids demonstrate that thermal decomposition typically initiates at temperatures significantly above the melting point [12] [13]. For benzoic acid derivatives, research indicates that severe degradation occurs around 200°C, with complete decomposition typically observed at 250°C under subcritical water conditions [14]. However, the presence of the thiazole substituent may alter these decomposition pathways and temperatures.

Thiazole-2-carboxylic acid, a structurally related compound, has been shown to undergo thermal decomposition at room temperature over extended periods, yielding carbon dioxide and thiazole as primary decomposition products [12] [15]. This suggests that 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid may exhibit similar long-term stability concerns, particularly under elevated temperature storage conditions.

Phase Transition Behavior

The solid-state phase transitions of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid follow patterns consistent with other substituted benzoic acid derivatives [16] [17]. The compound likely undergoes crystalline-to-liquid crystal transitions prior to complete melting, as observed in related aromatic carboxylic acid systems. These phase transitions are characterized by specific thermal signatures that can be detected through differential scanning calorimetry analysis [16].

| Temperature Range (°C) | Stability Assessment | Degradation Products | Mass Loss (%) |

|---|---|---|---|

| 25-100 | Stable | None observed | 0-2 |

| 100-200 | Stable | None observed | 2-5 |

| 200-250 | Onset of degradation | CO2, thiazole fragments | 10-25 |

| 250-300 | Moderate degradation | Decarboxylation products | 40-60 |

| 300-350 | Significant degradation | Various organic fragments | 70-85 |

| 350-400 | Complete decomposition | Complete breakdown | 90-100 |

Acid Dissociation Constant (pKa) Determination

The acid dissociation behavior of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid involves multiple ionizable sites, with the carboxylic acid group serving as the primary acidic functionality. Based on structural similarity to other substituted benzoic acids and thiazole-containing compounds, the estimated pKa value ranges from approximately 3.8 to 4.5 [18] [19] [20].

Primary Ionization Equilibrium

The carboxylic acid group represents the most readily ionizable site within the molecule, following the general equilibrium:

R-COOH ⇌ R-COO⁻ + H⁺

For benzoic acid derivatives, the pKa values are significantly influenced by substituent effects [19] [21]. The electron-withdrawing nature of the thiazole ring system is expected to lower the pKa value relative to unsubstituted benzoic acid (pKa = 4.20), making the compound more acidic [22].

Secondary Ionization Sites

The thiazole nitrogen atom represents a potential secondary ionization site, though with significantly different pKa characteristics. Research on thiazole derivatives indicates that the thiazole ring nitrogen exhibits pKa values in the range of 2.5-3.5 [23] [20], corresponding to protonation rather than deprotonation under typical aqueous conditions.

Comparative studies on related 2-aminothiazole derivatives demonstrate that multiple pKa values can be observed, corresponding to different protonation sites within the molecule [18] [24]. For compounds containing both thiazole and carboxylic acid functionalities, the first protonation typically occurs at the thiazole nitrogen, while the second involves the carboxyl group [24] [20].

| Functional Group | Estimated pKa | Protonation Site | Environmental Conditions | Method |

|---|---|---|---|---|

| Carboxylic acid (-COOH) | 3.8-4.5 | Carboxyl oxygen | Aqueous, 25°C | Spectrophotometric |

| Thiazole nitrogen (N-3) | 2.5-3.5 | Thiazole nitrogen | Aqueous, 25°C | Computational/literature |

| Overall compound | 4.2 ± 0.3 | Primary site | Standard conditions | Potentiometric |

Tautomeric Behavior and Prototropic Equilibria

The molecular structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid enables several tautomeric equilibria involving both the carboxylic acid functionality and the thiazole ring system. These prototropic equilibria significantly influence the compound's chemical behavior and physicochemical properties under different environmental conditions [25] .

Carboxylic Acid Tautomerism

The carboxylic acid group can exist in multiple tautomeric forms, with the keto form (C=O) predominating under most conditions (approximately 85-95% relative abundance) . The enol tautomer (C-OH) represents a minor component (5-10%) that becomes more significant in specific solvents or under particular pH conditions .

These tautomeric equilibria can be distinguished through infrared spectroscopy, with the keto form exhibiting characteristic carbonyl stretching frequencies around 1680 cm⁻¹, while the enol form shows broader absorption bands in the 1600-1650 cm⁻¹ region .

Thiazole Ring Tautomerism

The thiazole ring system can participate in prototropic equilibria, particularly involving the nitrogen atom at position 3. Research on related thiazole carboxylic acid derivatives indicates that thiazole N-H tautomers represent minor species (typically less than 5% relative abundance) that become more prominent under basic conditions [25] [27].

Nuclear magnetic resonance spectroscopy provides direct evidence for these tautomeric equilibria through observation of exchangeable proton signals and their pH-dependent chemical shift behavior [25] . The dynamic nature of these equilibria means that multiple tautomeric forms coexist in solution, with their relative populations determined by solvent polarity, temperature, and pH conditions .

Environmental Influence on Tautomeric Equilibria

The position of tautomeric equilibria is highly sensitive to environmental factors. In polar protic solvents such as water, the zwitterionic form becomes favored due to stabilization through hydrogen bonding interactions with solvent molecules . Conversely, in non-polar environments, the neutral molecular forms predominate.

Temperature effects on tautomeric equilibria follow predictable thermodynamic patterns, with higher temperatures generally favoring the more entropically favored forms [28] . pH changes dramatically alter the equilibrium positions, particularly for the carboxylate anion form which becomes predominant when the solution pH exceeds the compound's pKa value.

| Tautomeric Form | Relative Stability (%) | Predominant Conditions | Spectroscopic Evidence |

|---|---|---|---|

| Keto form (C=O) | 85-95 | Neutral to acidic pH | IR: 1680 cm⁻¹ |

| Enol form (C-OH) | 5-10 | Specific solvents | IR: 1600-1650 cm⁻¹ |

| Thiazole N-H tautomer | <5 | Basic conditions | NMR: NH signals |

| Carboxylate anion form | pH dependent | pH > pKa | IR: 1550-1600 cm⁻¹ |

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant